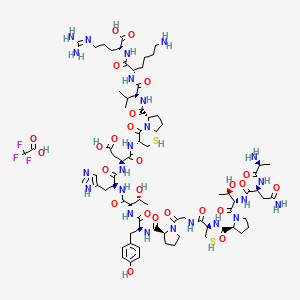

G3-C12 Tfa

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C76H116F3N23O25S2 |

|---|---|

Molecular Weight |

1873.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[2-[[(2R)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C74H115N23O23S2.C2HF3O2/c1-35(2)56(69(115)84-42(12-6-7-21-75)61(107)85-43(73(119)120)13-8-22-81-74(78)79)92-68(114)52-16-10-24-96(52)71(117)49(33-122)91-63(109)47(29-55(103)104)87-62(108)45(27-40-30-80-34-83-40)89-70(116)57(37(4)98)93-64(110)44(26-39-17-19-41(100)20-18-39)88-66(112)50-14-9-23-95(50)54(102)31-82-60(106)48(32-121)90-67(113)51-15-11-25-97(51)72(118)58(38(5)99)94-65(111)46(28-53(77)101)86-59(105)36(3)76;3-2(4,5)1(6)7/h17-20,30,34-38,42-52,56-58,98-100,121-122H,6-16,21-29,31-33,75-76H2,1-5H3,(H2,77,101)(H,80,83)(H,82,106)(H,84,115)(H,85,107)(H,86,105)(H,87,108)(H,88,112)(H,89,116)(H,90,113)(H,91,109)(H,92,114)(H,93,110)(H,94,111)(H,103,104)(H,119,120)(H4,78,79,81);(H,6,7)/t36-,37+,38+,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,56-,57-,58-;/m0./s1 |

InChI Key |

OQGMMKMUSBKPMQ-QAYAABOASA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](CS)NC(=O)[C@@H]5CCCN5C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)N)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)CNC(=O)C(CS)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(C)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: G3-C12 Tfa and its Interaction with Galectin-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and functional implications of the G3-C12 Tfa peptide for its target, galectin-3. The information presented herein is curated for professionals in the fields of oncology, cell biology, and pharmacology to facilitate further research and development.

Core Data Summary: Binding Affinity of G3-C12 for Galectin-3

The binding affinity of the G3-C12 peptide for human galectin-3 has been quantitatively determined, demonstrating a high-affinity interaction. This interaction is specific to the carbohydrate recognition domain (CRD) of galectin-3.[1]

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 88 nM | Not specified, likely Fluorescence Polarization | MCE |

| Dissociation Constant (Kd) | ~70 nM | Not specified, likely Phage Display or similar | Newton-Northup et al.[1] |

Note: While the precise methodology for the 88 nM Kd value is not explicitly detailed in the immediate literature, fluorescence-based assays are standard for such determinations.

Experimental Protocols

Determination of Binding Affinity via Fluorescence Polarization Assay

Fluorescence polarization (FP) is a common and robust method for determining the binding affinity between a fluorescently labeled molecule (tracer) and a larger, unlabeled molecule. In the context of G3-C12 and galectin-3, a fluorescently labeled version of G3-C12 would be titrated with increasing concentrations of recombinant galectin-3.

Materials:

-

Fluorescently labeled G3-C12 peptide (e.g., with fluorescein)

-

Recombinant human galectin-3

-

FP binding buffer (e.g., phosphate-buffered saline with 0.01% Tween-20)

-

Black, low-volume 384-well plates

-

Microplate reader with fluorescence polarization capabilities

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of the fluorescently labeled G3-C12 peptide in FP binding buffer. The final concentration in the assay should be low (e.g., 1-10 nM) and well below the expected Kd.

-

Prepare a series of dilutions of recombinant galectin-3 in FP binding buffer, starting from a high concentration (e.g., 1-5 µM) and performing serial dilutions.

-

-

Assay Setup:

-

To the wells of a 384-well plate, add a constant volume and concentration of the fluorescently labeled G3-C12 peptide.

-

Add increasing concentrations of the galectin-3 dilutions to the wells. Include control wells with only the labeled peptide (for minimum polarization) and wells with the labeled peptide and the highest concentration of galectin-3 (for maximum polarization).

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence polarization (in millipolarization units, mP) of each well using a microplate reader. Excitation and emission wavelengths will depend on the fluorophore used (e.g., 485 nm excitation and 535 nm emission for fluorescein).

-

-

Data Analysis:

-

Plot the change in fluorescence polarization as a function of the galectin-3 concentration.

-

Fit the resulting sigmoidal binding curve using a suitable nonlinear regression model (e.g., one-site binding) to calculate the dissociation constant (Kd).

-

References

The Dual-Threat Peptide: A Technical Deep-Dive into the Mechanism of G3-C12 Tfa in Cancer Cells

For Immediate Release

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The G3-C12 Tfa peptide has emerged as a promising tool in targeted cancer therapy, primarily functioning as a high-affinity ligand for galectin-3, a protein frequently overexpressed in a variety of malignancies and implicated in tumor progression and apoptosis resistance. This technical guide elucidates the core mechanism of action of this compound in cancer cells. By functioning as a dual-targeting agent, this compound initially directs conjugated therapies to the cancer cell surface and subsequently facilitates their localization to the mitochondria. This targeted delivery overcomes the protective effects of galectin-3, leading to enhanced apoptosis through the mitochondrial pathway. This document provides a comprehensive overview of the signaling pathways involved, quantitative data from key studies, and detailed experimental protocols to aid in the research and development of this compound-based cancer therapeutics.

Core Mechanism of Action: A Two-Step Targeting Strategy

The primary mechanism of action of this compound revolves around its ability to specifically bind to galectin-3, thereby enabling a "two-step" targeting process that enhances the efficacy of anticancer agents.

Step 1: Cell Surface Targeting and Internalization

Galectin-3 is often overexpressed on the surface of various cancer cells, including prostate carcinoma. This compound acts as a targeting moiety, binding with high affinity to this extracellular galectin-3.[1] This interaction facilitates the receptor-mediated endocytosis of this compound and its conjugated cargo into the cancer cell. Studies have shown that this targeted approach significantly increases the cellular uptake of therapeutic agents compared to non-targeted delivery systems. For instance, G3-C12-modified copolymers have demonstrated a 2.2-fold higher cellular internalization in galectin-3 overexpressing PC-3 cells compared to their non-targeted counterparts.[2]

Step 2: Subcellular Targeting of Mitochondria

Upon internalization, this compound continues to play a crucial role in guiding its therapeutic payload to the mitochondria. This is particularly significant because galectin-3 itself can translocate to the mitochondria, where it exerts an anti-apoptotic function, thereby contributing to drug resistance.[2] An apoptotic signal can trigger the accumulation of galectin-3 in the mitochondria.[3] The G3-C12 peptide, bound to galectin-3, is trafficked along with its receptor to this organelle.[3] This colocalization of the therapeutic agent at the site of apoptotic regulation is key to its enhanced efficacy.

Signaling Pathways and Induction of Apoptosis

By delivering pro-apoptotic agents or chemotherapeutics directly to the mitochondria, this compound-conjugated therapies can effectively induce apoptosis through the intrinsic pathway.

Disruption of Mitochondrial Membrane and ROS Generation

Once localized at the mitochondria, the therapeutic cargo, such as the pro-apoptotic peptide KLA (D(KLAKLAK)2), can disrupt the mitochondrial membrane.[3] This disruption leads to a decrease in the mitochondrial membrane potential (MMP) and an increase in the generation of reactive oxygen species (ROS).[3]

Cytochrome c Release and Caspase Activation

The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.[3] Cytosolic cytochrome c then activates the caspase cascade, a crucial step in the execution phase of apoptosis.[3] This ultimately leads to programmed cell death.

Overcoming Galectin-3 Mediated Resistance

Galectin-3's anti-apoptotic function is a significant hurdle in cancer therapy. By targeting galectin-3 and delivering a potent apoptotic stimulus directly to the mitochondria, this compound-based systems can reverse this protective effect.[2] Initially, mitochondrial galectin-3 may weaken the drug-induced damage; however, the continuous, targeted delivery of the therapeutic agent eventually overwhelms this defense, leading to a higher level of apoptosis.[2]

Downregulation of Galectin-3 Expression and Inhibition of Cell Migration

In addition to its role in apoptosis, G3-C12 has been observed to downregulate the expression of galectin-3.[2] This downregulation may contribute to the suppression of cell migration, a critical aspect of metastasis.[2]

Visualizing the Mechanism

To illustrate the intricate processes involved, the following diagrams, generated using the DOT language, depict the key signaling pathways and experimental workflows.

Diagram 1: this compound Signaling Pathway in Cancer Cells

Caption: Signaling pathway of this compound leading to apoptosis.

Diagram 2: Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow of in vitro and in vivo this compound evaluation.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the effects of this compound-conjugated systems.

Table 1: In Vitro Efficacy of G3-C12 Conjugates

| Parameter | Cell Line | G3-C12 Conjugate vs. Control | Fold Change/Percentage | Reference |

| Cellular Internalization | PC-3 | G3-C12-HPMA-Dox vs. HPMA-Dox | 2.2-fold higher | [2] |

| Galectin-3 Expression | PC-3 | G3-C12 treatment vs. control | 0.43-fold lower | [2] |

| Mitochondrial Accumulation | PC-3 | G3-C12-HPMA-FITC vs. HPMA-FITC | Significantly higher (P<0.05) | [3] |

| Cell Proliferation Inhibition | PC-3 | G3-C12-HPMA-KLA vs. HPMA-KLA | Greater inhibition | [3] |

| Apoptosis Induction | PC-3 | G3-C12-HPMA-KLA vs. HPMA-KLA | Substantial enhancement | [3] |

Table 2: In Vivo Efficacy of G3-C12 Conjugates in PC-3 Xenograft Model

| Parameter | G3-C12 Conjugate vs. Control | Observation | Reference |

| Tumor Accumulation | G3-C12-HPMA-KLA vs. HPMA-KLA | More favorable accumulation | [3] |

| Tumor Growth Rate | G3-C12-HPMA-KLA vs. HPMA-KLA & Free KLA | Greatest inhibition | [3] |

| Animal Survival Rate | G3-C12-HPMA-KLA vs. HPMA-KLA & Free KLA | Significantly improved | [3] |

| Ki67-positive cells (Proliferation) | G3-C12-HPMA-KLA treatment | Markedly decreased number | [3] |

| TUNEL-positive cells (Apoptosis) | G3-C12-HPMA-KLA treatment | Markedly increased number | [3] |

| Tumor Accumulation (SPECT) | ¹³¹I-PG1/PG2 vs. ¹³¹I-pHPMA (2h post-injection) | 1.60 ± 0.08% ID/g & 1.54 ± 0.06% ID/g vs. 1.19 ± 0.04% ID/g | [1] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to evaluate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., PC-3) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of the this compound conjugate, control compounds, and vehicle for a specified duration (e.g., 48 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control group.

Cellular Uptake Analysis (Flow Cytometry)

-

Cell Seeding: Seed cancer cells in a 6-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with fluorescently labeled this compound conjugates (e.g., FITC-labeled) and control conjugates for a specified time.

-

Cell Harvesting: Wash the cells with cold PBS, detach them with trypsin, and centrifuge to collect the cell pellet.

-

Resuspension: Resuspend the cells in 500 µL of PBS.

-

Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer.

-

Data Analysis: Quantify the mean fluorescence intensity to determine the relative cellular uptake.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the cellular uptake protocol.

-

Cell Harvesting and Staining: Harvest the cells as described above and resuspend them in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blotting for Protein Expression

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., Galectin-3, Caspase-3, Cytochrome c, β-actin) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities relative to a loading control.

In Vivo Tumor Xenograft Study

-

Animal Model: Use immunodeficient mice (e.g., nude mice).

-

Tumor Inoculation: Subcutaneously inject cancer cells (e.g., PC-3) into the flank of the mice.

-

Treatment: When tumors reach a palpable size, randomize the mice into treatment groups (e.g., saline, free drug, control conjugate, this compound conjugate). Administer treatments intravenously according to a predetermined schedule.

-

Tumor Measurement: Measure tumor volume regularly using calipers.

-

Survival Monitoring: Monitor the survival of the mice.

-

Biodistribution (Optional): For biodistribution studies, use radiolabeled conjugates (e.g., with ¹³¹I) and perform SPECT imaging at various time points post-injection.

-

Immunohistochemistry: At the end of the study, excise tumors and perform immunohistochemical staining for markers of proliferation (Ki67) and apoptosis (TUNEL).

Conclusion and Future Directions

This compound represents a significant advancement in targeted cancer therapy. Its dual-targeting mechanism, which directs therapeutic agents first to the cancer cell surface and then to the mitochondria, effectively enhances the induction of apoptosis and overcomes the protective effects of galectin-3. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development in this area. Future investigations should focus on optimizing the this compound-drug linker chemistry, exploring its efficacy in a broader range of galectin-3-overexpressing cancers, and evaluating potential combination therapies to further enhance its therapeutic index. The continued exploration of this compound holds great promise for the development of more effective and less toxic cancer treatments.

References

- 1. Targeting prostate carcinoma by G3-C12 peptide conjugated N-(2-hydroxypropyl)methacrylamide copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. G3-C12 Peptide Reverses Galectin-3 from Foe to Friend for Active Targeting Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two birds, one stone: dual targeting of the cancer cell surface and subcellular mitochondria by the galectin-3-binding peptide G3-C12 - PMC [pmc.ncbi.nlm.nih.gov]

G3-C12 Tfa: A Technical Guide to a Galectin-3 Targeting Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the G3-C12 Tfa peptide, a promising ligand for targeting galectin-3, a protein implicated in cancer progression and other diseases. This document details its sequence and structure, binding characteristics, and proposed mechanisms of action, supported by experimental data and methodologies.

Peptide Sequence and Structure

The G3-C12 peptide is a 16-amino-acid sequence identified through bacteriophage display for its high affinity and selectivity for human galectin-3.

Amino Acid Sequence: Ala-Asn-Thr-Pro-Cys-Gly-Pro-Tyr-Thr-His-Asp-Cys-Pro-Val-Lys-Arg[1][2] One-Letter Code: ANTPCGPYTHDCPVKR[1][2]

The structure contains a disulfide bridge between the two cysteine residues, which is crucial for its binding affinity to the carbohydrate recognition domain (CRD) of galectin-3. The "Tfa" designation refers to trifluoroacetic acid, a counterion commonly used during peptide synthesis and purification via reverse-phase high-performance liquid chromatography (RP-HPLC)[3][4]. The presence of TFA salts is a common feature of commercially available synthetic peptides.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the G3-C12 peptide in its interaction with galectin-3 and its effects on cancer cells.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | 88 nM | Human galectin-3 | [5][6] |

| 70 nM | Human galectin-3 | [7] | |

| Cellular Internalization | 2.2-fold increase | PC-3 (Prostate Cancer) | [8] |

| Galectin-3 Downregulation | 0.43-fold of control | PC-3 (Prostate Cancer) | [8] |

Experimental Protocols

This section outlines the general methodologies for the synthesis, purification, and functional characterization of the G3-C12 peptide, based on standard laboratory practices.

Solid-Phase Peptide Synthesis (SPPS)

G3-C12 is typically synthesized using an automated microwave-assisted peptide synthesizer employing a standard Fmoc/tBu solid-phase synthesis strategy.

General Workflow:

-

Resin Preparation: A Rink amide resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU/HOBt) and coupled to the deprotected amine on the resin.

-

Washing: The resin is washed with DMF to remove excess reagents and byproducts.

-

Cycle Repetition: Steps 2-4 are repeated for each amino acid in the sequence.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, dissolved, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: The purified peptide fractions are lyophilized to obtain a stable powder.

Inhibition Enzyme-Linked Immunosorbent Assay (ELISA)

This assay is used to determine the ability of G3-C12 to inhibit the binding of galectin-3 to its natural ligands.

Methodology:

-

A glycoprotein such as asialofetuin (ASF) is coated onto a 96-well plate.

-

The plate is blocked to prevent non-specific binding.

-

Recombinant human galectin-3 is pre-incubated with varying concentrations of the G3-C12 peptide.

-

The galectin-3/peptide mixture is added to the coated plate and incubated.

-

Bound galectin-3 is detected using a primary antibody against galectin-3, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

A colorimetric substrate is added, and the absorbance is measured to quantify the amount of bound galectin-3. A decrease in signal in the presence of G3-C12 indicates inhibition.

Homotypic Cell Aggregation Assay

This assay assesses the ability of G3-C12 to inhibit cancer cell aggregation mediated by galectin-3.

Methodology:

-

A single-cell suspension of cancer cells known to express galectin-3 (e.g., MDA-MB-435 breast cancer cells) is prepared.

-

The cells are incubated with increasing concentrations of the G3-C12 peptide or a control peptide.

-

The cell suspension is agitated at 37°C for a defined period to allow for aggregation.

-

Aliquots are taken, and the number of single cells versus cells in aggregates is counted using a microscope or a cell counter.

-

A reduction in the percentage of aggregated cells in the presence of G3-C12 indicates its inhibitory effect.

Signaling Pathways and Mechanism of Action

G3-C12 exerts its anti-cancer effects by targeting galectin-3 and modulating its downstream signaling pathways, particularly those involved in apoptosis.

Proposed Mechanism of G3-C12 Action

G3-C12 is proposed to have a dual-targeting mechanism. It binds to extracellular galectin-3, inhibiting its pro-survival and pro-metastatic functions. When conjugated to a therapeutic agent, it facilitates the targeted delivery of the cargo into cancer cells overexpressing galectin-3. Intracellularly, the G3-C12-drug conjugate can interfere with the anti-apoptotic function of galectin-3 at the mitochondrial level, leading to enhanced cell death.

Caption: Proposed dual-targeting mechanism of a G3-C12-drug conjugate.

Galectin-3's Role in Apoptosis

Galectin-3 is a key regulator of apoptosis, with its function being context- and location-dependent. Intracellularly, it has anti-apoptotic properties, while extracellularly, it can induce apoptosis in certain immune cells.

Caption: Simplified overview of Galectin-3's role in apoptotic pathways.

References

- 1. innopep.com [innopep.com]

- 2. genscript.com [genscript.com]

- 3. advancedchemtech.com [advancedchemtech.com]

- 4. genscript.com [genscript.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. G3-C12 Peptide Reverses Galectin-3 from Foe to Friend for Active Targeting Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

G3-C12 Tfa: A Technical Guide to its High Specificity for Galectin-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

G3-C12 Tfa is a synthetically derived peptide that has demonstrated significant potential as a highly specific antagonist of galectin-3, a key protein implicated in a variety of pathological processes, including cancer progression and inflammation. This technical guide provides a comprehensive overview of the binding specificity of this compound for galectin-3 in comparison to other human galectins. It includes a summary of available binding data, a detailed experimental protocol for assessing this specificity, and visualizations of the underlying molecular and experimental frameworks.

Data Presentation: this compound Binding Affinity

The high affinity and specificity of this compound for galectin-3 have been established through various studies. The peptide was originally identified through bacteriophage display and has since been characterized for its potent interaction with the carbohydrate recognition domain (CRD) of galectin-3.[1][2]

| Ligand | Target Galectin | Reported Dissociation Constant (Kd) | Method | Reference |

| This compound | Human Galectin-3 | ~70 nM - 88 nM | Fluorescence Quenching / ELISA | [3][4] |

| This compound | Human Galectin-1 | No significant binding observed | Not specified | [1] |

| This compound | Human Galectin-4 | No significant binding observed | Not specified | [1] |

| This compound | Other Human Galectins (Galectin-2, -7, -8, -9, -12) | Data not available; expected to be non-binding | - | - |

Experimental Protocols: Determining Galectin Specificity via Fluorescence Polarization

Fluorescence Polarization (FP) is a robust, solution-based technique ideal for quantifying protein-ligand interactions. It measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger protein. A small, fluorescently labeled peptide (the tracer) will tumble rapidly in solution, resulting in low polarization of emitted light. When bound to a larger protein (a galectin), its tumbling slows, leading to an increase in polarization. A competitive FP assay can be used to determine the binding affinity of an unlabeled competitor, such as this compound.

Key Reagents and Equipment:

-

Recombinant Human Galectins: Purified galectin-3, -1, -2, -4, -7, -8, -9, and -12.

-

Fluorescently Labeled Tracer: A peptide or small molecule with known affinity for the galectin-3 CRD, conjugated to a fluorophore (e.g., fluorescein).

-

This compound Peptide: Unlabeled.

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20.

-

Microplate Reader: Equipped with fluorescence polarization optics (excitation and emission filters appropriate for the chosen fluorophore, e.g., 485 nm excitation and 520 nm emission for fluorescein).

-

Black, low-binding microplates (e.g., 96- or 384-well).

Methodology:

-

Determination of Optimal Tracer Concentration: a. Prepare a serial dilution of the fluorescently labeled tracer in the assay buffer. b. Add the dilutions to the microplate. c. Measure fluorescence polarization. d. Select the lowest tracer concentration that gives a stable and robust fluorescence signal (typically at least 3-fold above the background).

-

Saturation Binding of Tracer to Galectin-3: a. Prepare a serial dilution of galectin-3 in the assay buffer. b. Add a fixed, optimal concentration of the fluorescent tracer to each well. c. Add the galectin-3 dilutions to the wells. d. Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 30 minutes), protected from light. e. Measure the fluorescence polarization. f. Plot the polarization values against the galectin-3 concentration to determine the concentration of galectin-3 that yields 50-80% of the maximum polarization signal (EC50). This concentration will be used in the competition assay.

-

Competitive Binding Assay: a. Prepare a serial dilution of the unlabeled this compound peptide in the assay buffer. b. In the microplate, add the fixed concentration of galectin-3 (determined in step 2f) and the optimal concentration of the fluorescent tracer to each well. c. Add the this compound dilutions to the wells. Include controls with no this compound (maximum polarization) and no galectin-3 (minimum polarization). d. Incubate to reach equilibrium. e. Measure the fluorescence polarization. f. Plot the polarization values against the logarithm of the this compound concentration. g. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that displaces 50% of the bound tracer). h. Calculate the dissociation constant (Kd) for this compound using the Cheng-Prusoff equation: Kd = IC50 / (1 + [Tracer]/Kd_tracer) where [Tracer] is the concentration of the fluorescent tracer and Kd_tracer is its dissociation constant (determined from saturation binding experiments).

-

Assessment of Specificity against Other Galectins: a. Repeat the competitive binding assay (step 3) for each of the other human galectins (galectin-1, -2, -4, -7, -8, -9, and -12). b. Compare the IC50 and/or Kd values obtained for this compound against the panel of galectins. A significantly higher Kd for other galectins compared to galectin-3 will quantitatively confirm the specificity of this compound.

Visualizations

Experimental Workflow for Specificity Determination

Caption: Workflow for determining the specificity of this compound using a competitive fluorescence polarization assay.

Logical Relationship of this compound Specificity

Caption: High-affinity binding of this compound is specific to Galectin-3 within the human galectin family.

Putative Signaling Pathway Inhibition by this compound

Galectin-3 mediates various cellular processes by binding to cell surface glycoconjugates, which can trigger downstream signaling pathways involved in cell growth, adhesion, and apoptosis resistance. By specifically binding to the CRD of galectin-3, this compound can inhibit these interactions and subsequent signaling events.

Caption: this compound competitively inhibits the binding of Galectin-3 to cell surface glycoproteins, thereby blocking downstream signaling.

References

G3-C12 TFA: A Dual-Targeting Peptide for Enhanced Tumor Cell Apoptosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The G3-C12 peptide, a novel agent in targeted cancer therapy, has demonstrated significant potential in inducing apoptosis in tumor cells. This technical guide provides a comprehensive overview of G3-C12 trifluoroacetate (Tfa), focusing on its mechanism of action, its profound effects on tumor cell apoptosis, and detailed experimental methodologies. G3-C12 is a peptide that specifically binds to galectin-3, a protein overexpressed on the surface of various cancer cells and implicated in tumor progression and apoptosis resistance. By targeting galectin-3, G3-C12, particularly when conjugated with therapeutic agents, offers a promising strategy for selective and enhanced cancer cell killing.

Mechanism of Action: A Dual-Targeting Approach

G3-C12's primary mechanism revolves around its high affinity for galectin-3. When introduced into the tumor microenvironment, G3-C12 acts as a targeting moiety, guiding conjugated cytotoxic agents directly to cancer cells that overexpress this protein. This targeted delivery system minimizes off-target effects and increases the therapeutic index of the payload drug.

A critical aspect of G3-C12's efficacy is its dual-targeting capability. Initially, it binds to galectin-3 on the cancer cell surface, facilitating the internalization of the G3-C12-drug conjugate. Subsequently, and in response to apoptotic signals, galectin-3 can translocate to the mitochondria. G3-C12, bound to galectin-3, is trafficked along with it, leading to the accumulation of the therapeutic conjugate at the mitochondrial membrane. This co-localization at the powerhouse of the cell is pivotal, as it allows the cytotoxic payload to exert its effects directly on the intrinsic apoptotic pathway.

Induction of Tumor Cell Apoptosis

Galectin-3 itself plays a complex role in apoptosis, often exhibiting anti-apoptotic functions by stabilizing the mitochondrial membrane and sequestering pro-apoptotic proteins. G3-C12 can reverse this protective effect. By binding to galectin-3, G3-C12 not only facilitates the delivery of pro-apoptotic drugs but may also modulate the function of galectin-3, rendering the cancer cells more susceptible to apoptosis.

When conjugated with pro-apoptotic peptides like KLA or chemotherapeutic drugs such as Doxorubicin (Dox), G3-C12 significantly enhances their apoptotic-inducing capabilities. The targeted delivery to mitochondria leads to the disruption of the mitochondrial membrane potential, increased generation of reactive oxygen species (ROS), and the release of cytochrome c into the cytoplasm. This cascade of events activates the caspase family of proteases, ultimately leading to the execution of the apoptotic program.

Quantitative Data on the Efficacy of G3-C12 Conjugates

The following tables summarize the quantitative data from preclinical studies, demonstrating the enhanced anti-tumor effects of G3-C12 conjugates.

| Treatment Group | Cell Viability (% of Control) | IC50 (µM) | Reference |

| G3-C12-HPMA-Dox | Significantly lower than HPMA-Dox | Lower than HPMA-Dox | [1] |

| HPMA-Dox | Higher than G3-C12-HPMA-Dox | Higher than G3-C12-HPMA-Dox | [1] |

| Free Doxorubicin | Variable | 908 nM (PC-3 cells) | [2] |

Table 1: In Vitro Cell Viability and IC50 Values. This table illustrates the enhanced cytotoxicity of the G3-C12-targeted doxorubicin conjugate compared to the non-targeted conjugate and free doxorubicin in galectin-3 overexpressing cancer cells.

| Treatment Group | Apoptosis Rate (%) | Fold Increase in Apoptosis | Reference |

| G3-C12-HPMA-KLA | Significantly higher than HPMA-KLA | Not specified | [3] |

| HPMA-KLA | Baseline apoptosis | Not applicable | [3] |

| G3-C12-HPMA-Dox | Higher than non-targeted copolymers | Not specified | [1] |

Table 2: In Vitro Apoptosis Rates. This table highlights the increased induction of apoptosis in cancer cells treated with G3-C12 targeted pro-apoptotic agents.

| Treatment Group | Tumor Volume (mm³) at Day 17 | Tumor Weight (g) at Day 17 | Survival Rate (%) | Reference |

| Saline | Highest | Highest | Lowest | [3][4] |

| Free KLA | Reduced compared to saline | Reduced compared to saline | Improved over saline | [3][4] |

| HPMA-KLA | Reduced compared to free KLA | Reduced compared to free KLA | Improved over free KLA | [3][4] |

| G3-C12-HPMA-KLA | Lowest | Lowest | Highest | [3][4] |

Table 3: In Vivo Anti-Tumor Efficacy in a PC-3 Xenograft Model. This table summarizes the superior in vivo anti-tumor activity of G3-C12-HPMA-KLA, demonstrating significant inhibition of tumor growth and increased survival in animal models.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

Figure 1: G3-C12 mediated apoptosis signaling pathway.

Figure 2: General experimental workflow for evaluating G3-C12 efficacy.

Detailed Experimental Protocols

1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of G3-C12 conjugates on cancer cells.

-

Materials: 96-well plates, cancer cells (e.g., PC-3), complete culture medium, G3-C12 conjugate, MTT solution (5 mg/mL in PBS), DMSO.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the G3-C12 conjugate and control compounds for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with G3-C12 conjugates.

-

Materials: 6-well plates, cancer cells, G3-C12 conjugate, Annexin V-FITC/PI apoptosis detection kit, binding buffer, flow cytometer.

-

Procedure:

-

Seed cells in 6-well plates and treat with the G3-C12 conjugate for the desired time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

-

3. Western Blot Analysis for Apoptotic Markers

-

Objective: To detect the expression levels of key apoptosis-related proteins.

-

Materials: Cancer cells, G3-C12 conjugate, lysis buffer, protein assay kit, SDS-PAGE gels, transfer apparatus, PVDF membranes, blocking buffer, primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax), HRP-conjugated secondary antibodies, chemiluminescence detection reagent.

-

Procedure:

-

Treat cells with the G3-C12 conjugate, then lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence imaging system.

-

4. In Vivo Tumor Growth Inhibition Study

-

Objective: To evaluate the anti-tumor efficacy of G3-C12 conjugates in a preclinical animal model.

-

Materials: Immunodeficient mice (e.g., nude mice), cancer cells (e.g., PC-3), G3-C12 conjugate, saline, calipers.

-

Procedure:

-

Subcutaneously inject cancer cells into the flank of the mice.

-

When tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer the G3-C12 conjugate and control substances (e.g., saline, non-targeted conjugate) via a suitable route (e.g., intravenous injection) according to a predetermined schedule.

-

Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (length × width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

-

Conclusion

The G3-C12 peptide represents a significant advancement in targeted cancer therapy. Its ability to specifically deliver cytotoxic agents to galectin-3 overexpressing tumor cells and facilitate their mitochondrial accumulation leads to a potent induction of apoptosis. The presented data and methodologies provide a solid foundation for further research and development of G3-C12-based therapeutics. This dual-targeting strategy holds great promise for improving the efficacy and safety of cancer treatments.

References

- 1. G3-C12 Peptide Reverses Galectin-3 from Foe to Friend for Active Targeting Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Combination Effects of Docetaxel and Doxorubicin in Hormone-Refractory Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two birds, one stone: dual targeting of the cancer cell surface and subcellular mitochondria by the galectin-3-binding peptide G3-C12 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Understanding the function of G3-C12 Tfa in modulating the tumor microenvironment.

An In-depth Technical Guide for Researchers and Drug Development Professionals

The G3-C12 Tfa peptide has emerged as a promising agent in oncology, demonstrating a unique dual-targeting mechanism that leverages the biology of the tumor microenvironment to induce cancer cell death. This technical guide provides a comprehensive overview of the function of this compound, its mechanism of action, and the experimental evidence supporting its therapeutic potential.

Core Mechanism: Dual Targeting of Galectin-3

This compound is a peptide that specifically binds to galectin-3, a protein overexpressed on the surface of numerous cancer cells, including prostate carcinoma.[1][2] This targeted binding is the first step in a "dual-targeting" strategy that ultimately leads to apoptosis.[3]

Once bound to surface galectin-3, this compound, often conjugated with a therapeutic payload such as doxorubicin (Dox) or the pro-apoptotic peptide KLA, is internalized by the cancer cell.[1][3] The presence of the cytotoxic agent stimulates the translocation of galectin-3 to the mitochondria. This compound, still bound to galectin-3, is carried along to the mitochondria, achieving the second step of its targeted delivery.[1]

This mitochondrial localization is critical for its anti-tumor activity. At the mitochondria, the therapeutic conjugate, G3-C12-HPMA-KLA, disrupts the mitochondrial membrane, leading to an increase in reactive oxygen species (ROS), release of cytochrome c, and ultimately, apoptosis.[3] Interestingly, while mitochondrial galectin-3 initially has a protective, anti-apoptotic effect, the continuous, targeted delivery of the cytotoxic payload by G3-C12 eventually overwhelms this defense, leading to a higher level of apoptosis than non-targeted therapies.[1]

Furthermore, this compound has been shown to downregulate the expression of galectin-3, which may contribute to the suppression of cell migration.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound's function.

References

- 1. G3-C12 Peptide Reverses Galectin-3 from Foe to Friend for Active Targeting Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting prostate carcinoma by G3-C12 peptide conjugated N-(2-hydroxypropyl)methacrylamide copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two birds, one stone: dual targeting of the cancer cell surface and subcellular mitochondria by the galectin-3-binding peptide G3-C12 - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoroacetate Counterion: Unveiling its Significance in the G3-C12 Peptide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The G3-C12 peptide, a promising antagonist of galectin-3, has garnered significant attention in cancer research for its potential as a targeted therapeutic. Commonly supplied as a trifluoroacetate (Tfa) salt, the influence of this counterion on the peptide's physicochemical properties and biological activity is a critical consideration for researchers. This technical guide provides a comprehensive overview of the significance of the Tfa salt in the context of the G3-C12 peptide, drawing upon established principles of peptide chemistry. We delve into the origins of the Tfa counterion from synthetic and purification processes, its potential impact on peptide stability, solubility, and bioactivity, and provide detailed experimental protocols for peptide synthesis, purification, and counterion exchange. Furthermore, this guide presents signaling pathways and experimental workflows in a visually intuitive format using Graphviz diagrams to facilitate a deeper understanding of the G3-C12 peptide's mechanism of action and handling.

Introduction: The G3-C12 Peptide and the Inevitable Counterion

The G3-C12 peptide is a cyclic peptide that demonstrates high affinity and selectivity for the carbohydrate recognition domain of galectin-3, a protein implicated in tumor progression and metastasis.[1][2] By inhibiting galectin-3, G3-C12 can modulate critical cellular processes such as cell adhesion, migration, and apoptosis, making it a valuable tool in oncology research and drug development.[1][3]

Like most synthetic peptides, G3-C12 is typically produced via Solid-Phase Peptide Synthesis (SPPS) and purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[4][5] A key reagent in both of these standard procedures is trifluoroacetic acid (TFA). During the final cleavage step of SPPS, TFA is used to release the peptide from the solid support resin.[4][5] Subsequently, in RP-HPLC, TFA is a common ion-pairing agent in the mobile phase, enhancing peak resolution and purification efficiency.[6] As a consequence of this chemical exposure, the final lyophilized G3-C12 peptide is typically presented as a trifluoroacetate (Tfa) salt, where the negatively charged Tfa anions electrostatically interact with positively charged residues on the peptide chain.[7][8]

The Multifaceted Role of the Trifluoroacetate Counterion

The presence of the Tfa counterion is not merely an inert consequence of synthesis; it can significantly influence the physicochemical and biological properties of the G3-C12 peptide.[7][8] Understanding these effects is paramount for ensuring experimental reproducibility and for the translation of research findings into clinical applications.

Physicochemical Properties

The Tfa salt can modulate several key physicochemical characteristics of the G3-C12 peptide:

-

Solubility: The hydrophobicity of the Tfa counterion can influence the overall solubility of the peptide. While it can enhance solubility in organic solvents used during purification, it may affect solubility in aqueous buffers used for biological assays.[6]

-

Stability: The choice of counterion can impact the long-term stability of the peptide. While some studies suggest that certain salt forms can offer better stability against oxidation or degradation, the specific effects on G3-C12 require empirical evaluation.[6][9]

-

Hygroscopicity: Tfa salts of peptides can be hygroscopic, meaning they readily absorb moisture from the atmosphere. This can affect the accuracy of weighing and concentration calculations.

-

Secondary Structure: Counterions can influence the secondary structure of peptides by interacting with charged residues and altering the electrostatic landscape of the molecule.[8] While no specific data exists for G3-C12, studies on other peptides have shown that Tfa can induce slight changes in helicity.[8][9]

Biological Activity

The Tfa counterion can also have direct or indirect effects on the biological activity of the G3-C12 peptide:

-

Cellular Assays: Residual TFA in peptide preparations has been shown to affect cell proliferation and viability in a dose-dependent manner, which can confound the interpretation of in vitro assays.[4][10]

-

In Vivo Studies: The Tfa salt may induce undesirable immune responses in vivo.[6] For preclinical and clinical development, it is often necessary to exchange the Tfa counterion for a more biocompatible one, such as acetate or hydrochloride.[6][9]

-

Receptor-Ligand Interactions: While generally considered a "spectator" ion, the possibility of Tfa interfering with the binding of G3-C12 to galectin-3 cannot be entirely dismissed without specific experimental validation.

Quantitative Data on Counterion Effects

Table 1: Effect of Counterion on Peptide Solubility

| Peptide | Counterion | Solvent | Solubility | Reference |

| Model Peptide A | Trifluoroacetate | Water | Moderate | [6] |

| Model Peptide A | Acetate | Water | High | [6] |

| Model Peptide B | Trifluoroacetate | Acetonitrile/Water | High | [6] |

| Model Peptide B | Hydrochloride | Acetonitrile/Water | Moderate | [9] |

Table 2: Effect of Counterion on Peptide Stability (Illustrative)

| Peptide | Counterion | Storage Condition | Stability Outcome | Reference |

| Pexiganan | Trifluoroacetate | 4°C, 1 month | Less aggregation | [9] |

| Pexiganan | Acetate | 4°C, 1 month | More aggregation | [9] |

| MOG35-55 | Trifluoroacetate | Room Temperature | Faster degradation | [8] |

| MOG35-55 | Acetate | Room Temperature | Slower degradation | [8] |

Table 3: Effect of Counterion on Biological Activity (Illustrative)

| Peptide | Counterion | Assay | Biological Effect | Reference |

| Amylin | Trifluoroacetate | Osteoblast proliferation | Inhibition | [10] |

| Amylin | Hydrochloride | Osteoblast proliferation | No inhibition | [10] |

| M33 | Trifluoroacetate | In vivo toxicity (mice) | Higher toxicity | [8] |

| M33 | Acetate | In vivo toxicity (mice) | Lower toxicity | [8] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of the G3-C12 peptide, with a focus on the role and management of the Tfa counterion.

Solid-Phase Peptide Synthesis (SPPS) of G3-C12

This protocol outlines the manual synthesis of the G3-C12 peptide (Sequence: ANTPCGPYTHDCPVKR, with a disulfide bridge between Cys5 and Cys12) on a Rink Amide resin.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl cyanohydroxyiminoacetate (Oxyma)

-

Piperidine solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Diethylether (cold)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Activate the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) by dissolving it with DIC and Oxyma in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the G3-C12 sequence.

-

Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether. Wash the peptide pellet with cold diethyl ether twice more.

-

Drying: Dry the crude peptide under vacuum. The resulting peptide will be in its Tfa salt form.

Reversed-Phase HPLC (RP-HPLC) Purification of G3-C12-Tfa

Materials:

-

Crude G3-C12-Tfa peptide

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

C18 reverse-phase HPLC column

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Sample Preparation: Dissolve the crude G3-C12-Tfa peptide in a small volume of Mobile Phase A.

-

HPLC Method:

-

Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject the dissolved peptide sample.

-

Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes) at a flow rate of 1 mL/min.

-

Monitor the elution profile at 220 nm.

-

-

Fraction Collection: Collect the fractions corresponding to the major peptide peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC and mass spectrometry.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified G3-C12 peptide as a Tfa salt.

Counterion Exchange from Tfa to Acetate

Materials:

-

Purified G3-C12-Tfa peptide

-

Ammonium acetate solution (0.1 M)

-

Acetic acid solution (1%)

-

HPLC system with a C18 column

Procedure:

-

Dissolution: Dissolve the G3-C12-Tfa peptide in a minimal amount of water.

-

Ion Exchange Chromatography:

-

Equilibrate a C18 HPLC column with 1% acetic acid in water.

-

Load the dissolved peptide onto the column.

-

Wash the column with several volumes of 1% acetic acid to displace the Tfa ions.

-

Elute the peptide using a gradient of acetonitrile in 1% acetic acid.

-

Alternatively, a stepwise exchange can be performed by repeatedly dissolving the peptide in a dilute solution of the desired counterion's acid (e.g., 0.1 M acetic acid) and lyophilizing.

-

-

Lyophilization: Collect the fractions containing the peptide and lyophilize to obtain the G3-C12 peptide as an acetate salt.

-

Verification: Confirm the absence of Tfa using techniques like ¹⁹F NMR or ion chromatography.

Visualizing Signaling Pathways and Workflows

To aid in the conceptual understanding of G3-C12's biological context and experimental handling, the following diagrams are provided in the DOT language for use with Graphviz.

G3-C12 Mechanism of Action: Inhibition of Galectin-3 Signaling

Caption: G3-C12 inhibits Galectin-3 signaling pathway.

Experimental Workflow: From Synthesis to Bioassay

Caption: Experimental workflow for G3-C12 peptide.

Conclusion and Recommendations

The trifluoroacetate salt is an integral, yet often overlooked, component of the synthetic G3-C12 peptide. Its presence is a direct result of standard synthesis and purification protocols. While convenient from a production standpoint, the Tfa counterion has the potential to influence the peptide's physicochemical properties and biological activity. For routine in vitro screening, the Tfa salt of G3-C12 may be acceptable, provided that appropriate controls are in place to account for any potential effects of residual TFA. However, for in vivo studies and late-stage drug development, it is highly recommended to perform a counterion exchange to a more biocompatible salt, such as acetate or hydrochloride. Researchers should be mindful of the potential impact of the Tfa counterion and consider its removal or replacement to ensure the accuracy, reproducibility, and translational relevance of their findings. Further studies are warranted to specifically quantify the effects of different counterions on the G3-C12 peptide to provide a more complete understanding of its behavior in various experimental settings.

References

- 1. G3-C12 Peptide Reverses Galectin-3 from Foe to Friend for Active Targeting Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bachem.com [bachem.com]

- 4. researchgate.net [researchgate.net]

- 5. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. harvardapparatus.com [harvardapparatus.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biotage.com [biotage.com]

Methodological & Application

G3-C12 TFA in In Vivo Cancer Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

G3-C12 TFA is a peptide antagonist of Galectin-3 (Gal-3), a protein overexpressed in numerous cancers and implicated in tumor progression, metastasis, and apoptosis resistance. By targeting Galectin-3, this compound presents a promising strategy for cancer therapy. This document provides detailed application notes and protocols for the use of this compound and its conjugates in preclinical in vivo cancer models, based on published research.

Mechanism of Action

This compound exerts its anti-cancer effects through a dual-targeting mechanism. Initially, it binds to Galectin-3 on the cancer cell surface, facilitating the internalization of itself or a conjugated therapeutic agent. Following internalization, the G3-C12 peptide can further localize to the mitochondria. This targeted delivery to the mitochondria disrupts its membrane potential, leading to the release of pro-apoptotic factors and subsequent cell death.[1][2] Furthermore, G3-C12 has been shown to downregulate Galectin-3 expression, which may contribute to the suppression of cell migration.[1]

Data from In Vivo Studies

The following tables summarize quantitative data from preclinical studies investigating the efficacy and biodistribution of this compound conjugates in various cancer models.

Table 1: Tumor Accumulation of G3-C12 Conjugates

| Cancer Model | Animal Model | Conjugate | Tumor Accumulation (%ID/g) | Time Point | Reference |

| Prostate Carcinoma (PC-3 Xenograft) | Nude Mice | ¹³¹I-PG1 (G3-C12-HPMA) | 1.60 ± 0.08 | 2 h | [3] |

| Prostate Carcinoma (PC-3 Xenograft) | Nude Mice | ¹³¹I-PG2 (G3-C12-HPMA) | 1.54 ± 0.06 | 2 h | [3] |

| Prostate Carcinoma (PC-3 Xenograft) | Nude Mice | ¹³¹I-pHPMA (non-targeted) | 1.19 ± 0.04 | 2 h | [3] |

| Breast Carcinoma (MDA-MB-435 Xenograft) | SCID Mice | ¹¹¹In-DOTA(GSG)-G3-C12 | 1.2 ± 0.24 | 30 min | |

| Breast Carcinoma (MDA-MB-435 Xenograft) | SCID Mice | ¹¹¹In-DOTA(GSG)-G3-C12 | 0.75 ± 0.05 | 1 h | |

| Breast Carcinoma (MDA-MB-435 Xenograft) | SCID Mice | ¹¹¹In-DOTA(GSG)-G3-C12 | 0.6 ± 0.04 | 2 h |

%ID/g: Percentage of Injected Dose per gram of tissue.

Table 2: Therapeutic Efficacy of G3-C12 Conjugates in PC-3 Xenograft Model

| Treatment Group | Tumor Growth Inhibition | Animal Survival Rate | Reference |

| Saline Control | - | Low | [4] |

| Free KLA peptide | Moderate | Moderate | [4] |

| HPMA-KLA | Good | Improved | [4] |

| G3-C12-HPMA-KLA | Highest | Significantly Improved | [4] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound leading to apoptosis and a general experimental workflow for evaluating this compound conjugates in an in vivo cancer model.

Caption: Proposed signaling pathway of this compound leading to apoptosis.

Caption: General experimental workflow for in vivo evaluation.

Experimental Protocols

The following are generalized protocols for in vivo studies with this compound conjugates. These should be adapted based on the specific cancer model, conjugate, and experimental goals.

Protocol 1: Tumor Xenograft Model Establishment

Objective: To establish subcutaneous tumor xenografts in immunodeficient mice.

Materials:

-

Cancer cell line (e.g., PC-3 for prostate cancer, MDA-MB-435 for breast cancer)

-

Sterile PBS (Phosphate Buffered Saline)

-

Matrigel (optional, can enhance tumor take rate)

-

6-8 week old male immunodeficient mice (e.g., BALB/c nude or SCID)

-

Syringes and needles (27-30 gauge)

-

Calipers

-

Animal housing and husbandry equipment

Procedure:

-

Culture cancer cells to ~80% confluency.

-

Harvest cells using trypsin-EDTA and wash with sterile PBS.

-

Resuspend cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of 1 x 10⁷ cells/mL.

-

Anesthetize the mouse according to approved institutional protocols.

-

Subcutaneously inject 100-200 µL of the cell suspension (1-2 x 10⁶ cells) into the flank of the mouse.

-

Monitor the animals regularly for tumor growth.

-

Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³). Tumor volume can be calculated using the formula: (Length x Width²)/2.

Protocol 2: In Vivo Therapeutic Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound conjugates.

Materials:

-

Tumor-bearing mice (from Protocol 1)

-

This compound conjugate

-

Control solutions (e.g., saline, non-targeted conjugate)

-

Dosing syringes and needles

-

Calipers

-

Animal scale

Procedure:

-

Randomize tumor-bearing mice into treatment and control groups (n=6-10 per group).

-

Record the initial tumor volume and body weight of each mouse.

-

Administer the this compound conjugate and control solutions via the desired route (e.g., intravenous tail vein injection). The dose and frequency will depend on the specific conjugate and study design.

-

Monitor tumor volume and body weight 2-3 times per week.

-

Observe animals for any signs of toxicity.

-

Continue the study for a predetermined period or until tumors in the control group reach a specified size.

-

At the end of the study, euthanize the mice according to approved protocols and excise the tumors for weighing and further analysis (e.g., histology, western blotting).

-

For survival studies, monitor animals until a predetermined endpoint is reached (e.g., tumor volume exceeding a certain limit, significant weight loss).

Protocol 3: In Vivo Biodistribution Study

Objective: To determine the biodistribution and tumor targeting of radiolabeled this compound conjugates.

Materials:

-

Radiolabeled this compound conjugate (e.g., with ¹³¹I or ¹¹¹In)

-

Tumor-bearing mice

-

Imaging system (e.g., SPECT/CT)

-

Gamma counter

Procedure:

-

Administer the radiolabeled this compound conjugate to tumor-bearing mice, typically via intravenous injection.

-

At various time points post-injection (e.g., 30 min, 1h, 2h, 24h), perform whole-body imaging using a SPECT/CT scanner.

-

For quantitative biodistribution, euthanize a cohort of mice at each time point.

-

Dissect major organs and the tumor.

-

Weigh each tissue and measure the radioactivity using a gamma counter.

-

Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ and the tumor.

Conclusion

This compound and its conjugates represent a promising targeted therapeutic strategy for cancers overexpressing Galectin-3. The protocols and data presented here provide a framework for the preclinical evaluation of these agents in in vivo cancer models. Further research is warranted to fully elucidate their therapeutic potential and advance them towards clinical applications.

References

Application Notes and Protocols for Targeted Doxorubicin Delivery Using G3-C12 Tfa

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of the G3-C12 peptide for the targeted delivery of doxorubicin (Dox) to cancer cells overexpressing Galectin-3. The G3-C12 peptide, conjugated to a suitable carrier such as N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer, facilitates enhanced cellular uptake and intracellular targeting, leading to improved therapeutic efficacy.

Mechanism of Action

The G3-C12 peptide serves as a targeting ligand for Galectin-3, a protein often overexpressed on the surface of various cancer cells, including prostate cancer. The targeted drug delivery system, G3-C12-HPMA-Dox, exerts its anticancer effect through a dual-targeting mechanism. Initially, the G3-C12 moiety binds to Galectin-3 on the cancer cell membrane, triggering receptor-mediated endocytosis. Following internalization, the release of doxorubicin stimulates the translocation of Galectin-3 to the mitochondria. The G3-C12-HPMA-Dox conjugate then accumulates in the mitochondria by binding to the translocated Galectin-3, leading to enhanced apoptosis. Furthermore, G3-C12 has been shown to downregulate Galectin-3 expression, which may contribute to the suppression of cell migration.[1]

Data Presentation

Table 1: Physicochemical Properties of G3-C12-HPMA-Dox Conjugate

| Property | Value | Reference |

| Molecular Weight (Mw) | ~28,000 g/mol | [2] |

| Doxorubicin Loading | ~7.6 wt% | [2] |

| Hydrodynamic Size | 10-30 nm | [3] |

| Polydispersity Index (PDI) | 1.3 | [2] |

Table 2: In Vitro Efficacy of G3-C12-HPMA-Dox in PC-3 Cells

| Parameter | Result | Comparison | Reference |

| Cellular Internalization | 2.2-fold higher | vs. non-targeted HPMA-Dox | [1] |

| Galectin-3 Expression | 0.43-fold of control | - | [1] |

| IC50 Value | |||

| G3-C12-HPMA-Dox | Not explicitly stated | ||

| Free Doxorubicin | ~0.1-2 µM (general range) | Varies by cell line and exposure time | [4] |

Table 3: In Vivo Performance of G3-C12-Targeted Copolymers in Xenograft Models

| Parameter | Result | Animal Model | Reference |

| Tumor Accumulation (¹³¹I-PG1) | 1.60 ± 0.08 %ID/g at 2h | PC-3 xenografts | [4] |

| Tumor Growth Inhibition | Significantly improved | PC-3 tumor-bearing mice | [5] |

| Animal Survival | Significantly improved | PC-3 tumor-bearing mice | [6] |

Experimental Protocols

Protocol 1: Synthesis of G3-C12-HPMA-Doxorubicin Conjugate

This protocol is a general guideline based on the synthesis of HPMA-based polymer-drug conjugates.

1. Synthesis of HPMA copolymer precursor with reactive ester groups:

-

N-(2-hydroxypropyl)methacrylamide (HPMA) is copolymerized with a methacryloylated amino acid active ester (e.g., methacryloyl-glycyl-phenylalanyl-leucyl-glycine-p-nitrophenyl ester, MA-GFLG-ONp) via free radical polymerization.

-

The reaction is typically carried out in an organic solvent like acetone or DMSO with an initiator such as AIBN.

-

The resulting copolymer precursor is purified by precipitation in a non-solvent.

2. Conjugation of G3-C12 Peptide:

-

The G3-C12 peptide (sequence: ANTPCGPYTHDCPVKR) is synthesized using standard solid-phase peptide synthesis.

-

The purified HPMA copolymer precursor is reacted with the G3-C12 peptide in a suitable buffer (e.g., borate buffer, pH 8.0) at room temperature. The primary amine group of the peptide displaces the p-nitrophenol from the active ester of the copolymer.

-

The peptide-conjugated copolymer is purified by dialysis or size exclusion chromatography.

3. Conjugation of Doxorubicin:

-

Doxorubicin hydrochloride is reacted with the G3-C12-HPMA copolymer precursor in a solvent such as methanol or DMF in the presence of a base (e.g., triethylamine) to neutralize the hydrochloride.[2]

-

The reaction is typically performed in the dark to prevent degradation of doxorubicin.

-

The final G3-C12-HPMA-Dox conjugate is purified from free doxorubicin and other reactants by column chromatography (e.g., Sephadex G-25) and lyophilization.[2]

4. Characterization:

-

The doxorubicin content is determined by UV-Vis spectrophotometry at 485 nm.[2]

-

Molecular weight and polydispersity are determined by size exclusion chromatography.[2]

-

The peptide content can be quantified by amino acid analysis.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

1. Cell Seeding:

-

Seed PC-3 cells (or other Galectin-3 overexpressing cells) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

2. Treatment:

-

Prepare serial dilutions of G3-C12-HPMA-Dox, non-targeted HPMA-Dox, and free doxorubicin in culture medium.

-

Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include untreated cells as a control.

-

Incubate the plate for 48-72 hours at 37°C.

3. MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

4. Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) for each compound by plotting cell viability against drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cellular Uptake Analysis by Flow Cytometry

1. Cell Seeding and Treatment:

-

Seed PC-3 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

-

Treat the cells with G3-C12-HPMA-Dox, non-targeted HPMA-Dox, or free doxorubicin at a fixed concentration (e.g., 5 µg/mL doxorubicin equivalent) for various time points (e.g., 1, 2, 4 hours).

2. Cell Harvesting and Staining:

-

After the incubation period, wash the cells twice with ice-cold PBS.

-

Detach the cells using trypsin-EDTA and neutralize with complete medium.

-

Centrifuge the cell suspension at 1,000 rpm for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in 500 µL of ice-cold PBS.

3. Flow Cytometry Analysis:

-

Analyze the cell suspension using a flow cytometer.

-

Excite the cells with a 488 nm laser and detect the doxorubicin fluorescence in the appropriate channel (e.g., PE or FL2).

-

Collect data from at least 10,000 events per sample.

4. Data Analysis:

-

Quantify the mean fluorescence intensity (MFI) of the cell population for each treatment group.

-

Compare the MFI of cells treated with G3-C12-HPMA-Dox to those treated with non-targeted HPMA-Dox and free doxorubicin to determine the relative cellular uptake.

Visualizations

Caption: G3-C12 mediated targeted delivery and induction of apoptosis.

Caption: Workflow for evaluating G3-C12-HPMA-Dox efficacy.

References

- 1. G3-C12 Peptide Reverses Galectin-3 from Foe to Friend for Active Targeting Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hemodynamic effects of HPMA copolymer based doxorubicin conjugate: A randomized controlled and comparative spectral study in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HPMA-Based Copolymers Carrying STAT3 Inhibitor Cucurbitacin-D as Stimulus-Sensitive Nanomedicines for Oncotherapy | MDPI [mdpi.com]

- 4. Targeting prostate carcinoma by G3-C12 peptide conjugated N-(2-hydroxypropyl)methacrylamide copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Treatment of prostate carcinoma with (galectin-3)-targeted HPMA copolymer-(G3-C12)-5-Fluorouracil conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Assessing G3-C12 Tfa Binding to Galectin-3

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Galectin-3 is a β-galactoside-binding lectin implicated in a variety of pathological processes, including inflammation, fibrosis, and cancer progression. Its role in these diseases has made it a compelling target for therapeutic intervention. G3-C12 Tfa is a peptide identified through bacteriophage display that has been shown to bind to the carbohydrate recognition domain (CRD) of galectin-3 with high affinity and specificity.[1] This document provides detailed application notes and experimental protocols for various biophysical and biochemical methods to accurately assess and quantify the binding interaction between this compound and galectin-3.

These methods are crucial for researchers in academia and industry who are involved in the discovery and development of novel galectin-3 inhibitors. The presented protocols for Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Enzyme-Linked Immunosorbent Assay (ELISA) will enable the determination of key binding parameters such as the dissociation constant (Kd), inhibition constants (IC50), and thermodynamic profiles.

Quantitative Data Summary

The following table summarizes the reported binding affinities of this compound for human galectin-3 from various studies.

| Method/Study Context | Reported K_d_ (Dissociation Constant) | Reference |

| Bacteriophage Display | ~70 nM | [2] |

| Not Specified | 88 nM | [3][4] |

| Not Specified | ~17-80 nM | [1] |

Experimental Protocols

Competitive Fluorescence Polarization (FP) Assay

Principle: Fluorescence polarization is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. In a competitive FP assay, a fluorescently labeled probe that binds to galectin-3 is displaced by an unlabeled competitor (this compound). This displacement results in a decrease in the polarization signal, which is proportional to the concentration and affinity of the competitor.[5][6]

Experimental Workflow:

Caption: Workflow for the competitive fluorescence polarization assay.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, supplemented with 0.01% Tween-20 and 1 mM DTT.

-

Galectin-3 Stock Solution: Prepare a stock solution of recombinant human galectin-3 in assay buffer. The final concentration in the assay should be determined based on the Kd of the fluorescent probe, typically in the low nanomolar range.

-

Fluorescent Probe Stock Solution: A suitable fluorescent probe, such as a fluorescein-conjugated lactose or N-acetyllactosamine derivative with known affinity for galectin-3, should be used.[5] Prepare a stock solution in assay buffer. The final concentration should be low (e.g., 1-10 nM) to ensure a good signal-to-background ratio.

-

This compound Stock Solution: Prepare a high-concentration stock solution of this compound in assay buffer and create a serial dilution series.

-

-

Assay Procedure:

-

Add a fixed concentration of galectin-3 and the fluorescent probe to each well of a black, low-binding 384-well microplate.

-

Add the serially diluted this compound or vehicle control to the wells.

-

Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).

-

Plot the millipolarization (mP) values against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the fluorescent probe's Kd.

-

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures the binding of an analyte (this compound) to a ligand (galectin-3) immobilized on a sensor chip in real-time. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light. This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd).[7][8]

Experimental Workflow:

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Protocol:

-

Immobilization of Galectin-3:

-

Sensor Chip: Use a carboxymethylated dextran sensor chip (e.g., CM5).

-